3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine
Brand Name: Vulcanchem
CAS No.: 946329-59-5
VCID: VC11925277
InChI: InChI=1S/C21H20ClN5O2/c1-29-19-6-4-16(22)13-17(19)21(28)27-11-9-26(10-12-27)20-7-5-18(24-25-20)15-3-2-8-23-14-15/h2-8,13-14H,9-12H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Molecular Formula: C21H20ClN5O2
Molecular Weight: 409.9 g/mol

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine

CAS No.: 946329-59-5

Cat. No.: VC11925277

Molecular Formula: C21H20ClN5O2

Molecular Weight: 409.9 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine - 946329-59-5

Specification

CAS No. 946329-59-5
Molecular Formula C21H20ClN5O2
Molecular Weight 409.9 g/mol
IUPAC Name (5-chloro-2-methoxyphenyl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C21H20ClN5O2/c1-29-19-6-4-16(22)13-17(19)21(28)27-11-9-26(10-12-27)20-7-5-18(24-25-20)15-3-2-8-23-14-15/h2-8,13-14H,9-12H2,1H3
Standard InChI Key UJLWLZLWBWAKKD-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4
Canonical SMILES COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CN=CC=C4

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with piperazine and pyridazine/pyridine moieties often involves multi-step processes. These methods typically require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of the final product.

For example, the synthesis of 4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves starting materials like piperazine derivatives and pyrimidine precursors, with techniques such as high-performance liquid chromatography (HPLC) used for purification.

Biological Activity and Potential Applications

Compounds with similar structures, such as those incorporating piperazine and pyridine rings, are often studied for their biological activity. They can exhibit multitarget effects, including analgesic, antipsychotic, and antimalarial properties, depending on their specific functional groups and molecular structure .

CompoundBiological ActivityPotential Applications
3-(5-Phenyl-2H-tetrazol-2-yl)pyridineAnalgesic, nicotine receptor antagonistPain management, smoking cessation
Triazolo[4,3-a]Pyridine SulfonamidesAntimalarialTreatment of malaria
5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-pyridinecarboxamideAntipsychoticTreatment of schizophrenia and anxiety disorders

Research Findings and Future Directions

While specific research findings on 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine are not available, studies on similar compounds highlight the importance of detailed structural analysis and biological activity testing. Techniques such as X-ray diffraction, NMR spectroscopy, and computational modeling are crucial for understanding the molecular properties and potential therapeutic applications of these compounds .

Future research should focus on developing efficient synthesis methods and conducting comprehensive biological activity studies to explore the potential of 3-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine in various therapeutic contexts.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator